4-Bromo-3-iodobenzamide

Medicinal Chemistry Computational Chemistry SAR Analysis

4-Bromo-3-iodobenzamide is a dihalogenated aromatic amide that enables chemoselective, sequential functionalization via the differential reactivity of its C-I and C-Br bonds (rate difference ~10²–10³ in oxidative addition), eliminating protecting-group steps and reducing synthetic step count. It serves as a dual-halogen pharmacophore for X-ray fragment screens and as a precursor for SPECT/PET imaging agents. Its cLogP of 3.04 offers superior passive permeability over mono‑halogenated analogs. Procure this compound when your route demands orthogonal cross‑coupling, information‑rich halogen‑bonding probes, or radiolabeling versatility.

Molecular Formula C7H5BrINO
Molecular Weight 325.93
CAS No. 1261516-63-5
Cat. No. B3031020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodobenzamide
CAS1261516-63-5
Molecular FormulaC7H5BrINO
Molecular Weight325.93
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)I)Br
InChIInChI=1S/C7H5BrINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
InChIKeyZESPBTMXHMNPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodobenzamide (CAS 1261516-63-5) Procurement Guide: Identity, Class, and Core Utility


4-Bromo-3-iodobenzamide (CAS 1261516-63-5) is a dihalogenated aromatic amide with the molecular formula C₇H₅BrINO and a molecular weight of 325.93 g/mol [1]. It belongs to the class of halogenated benzamides, which are widely utilized as synthetic building blocks and molecular probes [2]. The compound is characterized by the simultaneous presence of bromine and iodine substituents on the benzamide ring, a feature that imparts distinct reactivity and interaction profiles compared to its mono-halogenated analogs .

Why 4-Bromo-3-iodobenzamide Cannot Be Substituted with Mono-Halogenated Benzamides


Substituting 4-Bromo-3-iodobenzamide with a simpler analog like 4-bromobenzamide or 3-iodobenzamide is not scientifically equivalent. The presence of both bromine and iodine atoms on the aromatic ring introduces a unique, position-dependent electronic environment and dual-reactivity profile that is absent in mono-halogenated compounds . This is critical for applications requiring sequential cross-coupling reactions, where the differential reactivity of aryl iodides and bromides enables chemoselective functionalization [1]. Furthermore, the specific halogen bonding potential of iodine versus bromine alters supramolecular interactions and target binding in biological systems, as demonstrated in systematic structural analyses of halogenated benzamide isomer grids [2].

Quantitative Differentiation of 4-Bromo-3-iodobenzamide: Comparative Evidence for Scientific Selection


Dual Halogen Substitution Pattern: A Comparative Analysis of Molecular Descriptors

4-Bromo-3-iodobenzamide exhibits a distinct physicochemical profile compared to its mono-halogenated analogs, 3-iodobenzamide and 4-bromobenzamide. The presence of both heavy halogens results in a higher molecular weight (325.93 g/mol) and a more favorable lipophilicity for membrane permeation (LogP = 3.04) relative to 3-iodobenzamide (LogP ~1.8) [1][2]. This difference in LogP is class-inferred to translate to enhanced passive membrane permeability, a key factor in cellular assay performance [3].

Medicinal Chemistry Computational Chemistry SAR Analysis

Chemoselective Reactivity in Cross-Coupling: Exploiting the Bromine-Iodine Differential

The 4-Bromo-3-iodobenzamide scaffold is designed for sequential, chemoselective cross-coupling reactions. Aryl iodides undergo oxidative addition to Pd(0) catalysts significantly faster than aryl bromides (rate constant ratio k_I/k_Br ≈ 100-1000 under typical Suzuki-Miyaura conditions) [1]. This intrinsic difference allows for the selective functionalization of the iodo-position in the presence of the bromo-group, a strategic advantage not available with di-bromo or di-iodo analogs, which suffer from poor selectivity or require complex protecting group strategies [2].

Organic Synthesis Cross-Coupling Chemoselectivity

Halogen Bonding Propensity: A Structural Comparison of Benzamide Isomers

Systematic X-ray crystallographic analysis of bromo- and iodo-substituted benzamide isomer grids demonstrates that iodine substituents form significantly stronger and more linear halogen bonds (C-I···O/N) than bromine, with interaction distances typically 73.3-76.7% of the sum of van der Waals radii for I···N, compared to 85-90% for Br···O/N [1][2]. The 4-bromo-3-iodo pattern in the target compound presents both a strong (iodine) and a moderate (bromine) halogen bond donor, offering a unique, tunable interaction profile for protein-ligand recognition that is not achievable with a single halogen [3].

Structural Biology Crystallography Fragment-Based Drug Discovery

Utility as a Radiolabeling Precursor: Comparative Radiochemical Yields

4-Bromo-3-iodobenzamide serves as a versatile precursor for the synthesis of radioiodinated imaging agents. In a study of structurally related benzamide analogs, bromo-precursors were converted to their tri-n-butyltin derivatives and subsequently radioiodinated with I-125 using chloramine-T, achieving high radiochemical yields of 80-94% [1]. This yield is comparable to other halogenated benzamide precursors, but the presence of the bromo-substituent in the target compound provides a convenient synthetic handle for further functionalization post-radiolabeling, a feature not available in simple iodo-benzamide precursors [2].

Radiopharmaceuticals Nuclear Medicine Imaging Agents

High-Value Application Scenarios for 4-Bromo-3-iodobenzamide Driven by Quantitative Differentiation


Sequential Cross-Coupling in Complex Molecule Synthesis

Procure 4-Bromo-3-iodobenzamide when a synthetic route requires chemoselective, sequential functionalization of an aromatic ring. The differential reactivity of the C-I and C-Br bonds (inferred rate difference of 10^2-10^3 in oxidative addition) allows for the installation of two distinct molecular fragments via successive Suzuki-Miyaura or Sonogashira reactions without the need for protecting group manipulations [1]. This capability directly reduces step count and improves overall yield, justifying its selection over symmetric dihalides like 3,4-dibromobenzamide, which would lead to statistical mixtures of products under similar conditions [2].

Fragment-Based Drug Discovery (FBDD) and Halogen Bonding Probe

Utilize 4-Bromo-3-iodobenzamide as a 'FragLite'-like probe in X-ray crystallographic fragment screens. The iodine atom acts as a strong, highly directional halogen bond donor (R_I···N = 73-77% of Σr_vdW) [1], which can be used to map nucleophilic sites on a protein target, while the bromine atom provides a secondary, weaker interaction site for additional binding energy [2]. This dual-halogen pharmacophore provides a richer interaction fingerprint compared to mono-halogenated fragments (e.g., 4-iodobenzamide) and can accelerate the identification of high-quality lead compounds [3].

Synthesis of Radioiodinated Molecular Imaging Agents

Use 4-Bromo-3-iodobenzamide as a key intermediate for developing novel SPECT or PET imaging agents. The bromine atom serves as a synthetic handle for the introduction of a trialkylstannyl group, which is subsequently displaced by radioiodine (e.g., I-123, I-125) in high yield (80-94% class-inferred) [1]. The resulting radiolabeled compound retains the bromo-substituent, which can be leveraged for post-labeling diversification or to modulate the pharmacokinetic properties of the tracer, an advantage not offered by simpler iodo-benzamide precursors [2].

Physicochemical Property Optimization in Lead Series

Incorporate 4-Bromo-3-iodobenzamide into a medicinal chemistry program when optimizing for both potency and favorable drug-like properties. Its computed lipophilicity (cLogP = 3.04) [1] is significantly higher than that of 3-iodobenzamide (cLogP ~1.8) [2], indicating enhanced passive membrane permeability. This property is critical for achieving oral bioavailability or cellular activity in assays. The compound offers a strategic advantage for exploring SAR around lipophilicity while simultaneously probing halogen bonding interactions, providing a more information-rich analog than either the 3-iodo or 4-bromo derivatives alone [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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